Dodecanedioic acid, monomethyl ester
Description
Contextualization within Dicarboxylic Acid Chemistry
Dodecanedioic acid, monomethyl ester belongs to the family of α,ω-dicarboxylic acids, which are organic compounds characterized by two carboxylic acid functional groups located at the ends of a hydrocarbon chain. nih.gov Its parent compound, dodecanedioic acid (DDDA), is a 12-carbon saturated dicarboxylic acid. nih.govwikipedia.org The defining feature of the monomethyl ester is its asymmetry; one of the carboxylic acid groups has been converted to a methyl ester, while the other remains a free acid.
This structural modification is crucial. While the parent DDDA is a symmetric molecule, the monomethyl ester derivative introduces chemical differentiation. The ester and carboxylic acid groups exhibit different reactivities, allowing for selective, stepwise chemical transformations. For instance, the carboxylic acid end can undergo reactions like amidation or salt formation without affecting the ester group, and vice versa. This orthogonal reactivity is a powerful tool in multi-step synthesis. Research has demonstrated methods for the selective monoesterification of long-chain dicarboxylic acids like dodecanedioic acid, highlighting the controlled chemical strategy involved in producing such valuable asymmetric intermediates. oup.com
Role as a Key Intermediate in Organic Synthesis
The distinct reactivity of its two functional groups positions this compound as a key intermediate in complex organic synthesis. lookchem.comwiley.com Its utility stems from its ability to act as a versatile building block for constructing larger, more complex molecules with precision. nih.gov
Specific applications include:
Polymer Modification : It serves as a modifier for saturated polyesters and is a raw material for specialty polyurethanes. chembk.com Its incorporation can influence the final properties of the polymer, such as flexibility and durability.
Synthesis of Specialty Chemicals : The compound is a precursor in the synthesis of other valuable chemicals. For example, it can be used to produce methyl undecenate through an electrolytic process. rsc.org This transformation showcases its role in creating monomers for further polymerization or other chemical elaborations.
General Synthesis : It is utilized as an intermediate for a variety of chemicals, including resins and other specialized compounds where a long aliphatic chain with differential functionality is required. lookchem.com
Relevance in Bio-based Chemical Production
The push for sustainable and green chemistry has elevated the importance of chemicals derived from renewable resources. Dodecanedioic acid (DDDA) is a prime example of a valuable bio-based chemical. nih.govnih.gov It is a key monomer for producing high-performance polyamides like Nylon 6,12. nih.govresearcher.life Traditional production of DDDA relies on petrochemical feedstocks like butadiene. wikipedia.org
However, significant research has focused on bio-based production routes. Microorganisms, such as the yeast Candida tropicalis, have been successfully used to convert renewable feedstocks into DDDA. nih.govresearcher.life Notably, research has explored the use of dodecanoic acid methyl ester, a derivative of plant oils like coconut oil, as a substrate for biotransformation into dodecanedioic acid. nih.govoup.com This establishes a direct link between a monoester of a related fatty acid and the bio-production pathway of DDDA, underscoring the relevance of esterified fatty acids in the bio-based value chain. The synthesis of this compound itself can be seen as part of a broader strategy to create versatile chemical intermediates from these renewable long-chain dicarboxylic acids.
Emerging Research Trajectories
Current and emerging research continues to find new applications for this compound and its parent acid, driven by their unique properties. Beyond its role as a synthetic intermediate, it finds use in various formulations:
Cosmetics : The compound is utilized in cosmetic compositions. chemicalbook.comchemicalbook.com
Plasticizers : It can be used as a plasticizer to increase the flexibility and workability of certain plastics. lookchem.comguidechem.com
Lubricants and Textiles : It is a component in lubricant formulations, where its ester functionality can reduce friction. lookchem.com In the textile industry, it can act as a softening agent. lookchem.com
The ongoing development of advanced materials and the continued drive for sustainable chemical production suggest that the utility of this compound as a specialized building block will continue to expand into new and innovative areas of chemical science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H23O4- |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
12-methoxy-12-oxododecanoate |
InChI |
InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)/p-1 |
InChI Key |
REGGDLIBDASKGE-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis and Production Methodologies for Dodecanedioic Acid, Monomethyl Ester
Biocatalytic and Enzymatic Synthesis Approaches
Whole-Cell Biotransformation Systems
The synthesis of dodecanedioic acid, monomethyl ester, and related dicarboxylic acids has increasingly moved towards sustainable, bio-based routes to replace traditional chemical methods. Whole-cell biotransformation has emerged as a highly effective strategy, leveraging the intricate enzymatic machinery of microorganisms to perform complex chemical conversions under mild conditions. This approach utilizes engineered or naturally proficient microbes as self-contained biocatalysts, complete with inherent systems for enzyme expression and cofactor regeneration. Key microorganisms employed in this field include genetically engineered Escherichia coli and the yeast Candida tropicalis, each offering distinct advantages for the ω-functionalization of fatty acid methyl esters.
Engineered Escherichia coli for ω-Functionalization
Escherichia coli is a preferred host for metabolic engineering due to its well-understood genetics and rapid growth. For the production of this compound, E. coli has been engineered to express heterologous enzyme systems capable of terminal oxidation of the corresponding fatty acid methyl ester. nih.govmdpi.com This process involves the introduction of genes that enable the cell to hydroxylate the terminal (ω) carbon of a substrate like dodecanoic acid methyl ester and subsequently oxidize it to a carboxylic acid.
The central enzymatic step in the ω-functionalization of fatty acid methyl esters in engineered E. coli is catalyzed by the alkane monooxygenase system from Pseudomonas putida GPo1. nih.gov This system is composed of three components: the integral membrane monooxygenase AlkB, and two soluble electron transfer proteins, rubredoxin (AlkG) and rubredoxin reductase (AlkT). nih.govresearchgate.net The AlkBGT system catalyzes the NADH-dependent hydroxylation of the terminal methyl group of dodecanoic acid methyl ester (DAME) to produce 12-hydroxydodecanoic acid methyl ester (HADME). researchgate.netdocumentsdelivered.com
This initial hydroxylation is followed by further oxidation of the resulting alcohol to a carboxylic acid, yielding this compound (DDAME). This subsequent oxidation is often carried out by endogenous alcohol and aldehyde dehydrogenases present in the E. coli host. researchgate.net The AlkBGT system itself can also contribute to this "overoxidation" of the terminal alcohol group. researchgate.netdocumentsdelivered.com The complete conversion pathway is a multi-step process that relies on a cascade of enzymatic activities within the engineered whole cell.
The co-expression of alkL has been shown to be a highly effective strategy. In studies involving the ω-oxyfunctionalization of DAME by recombinant E. coli expressing AlkBGT, the introduction of AlkL led to a significant increase in bioconversion activity. One study reported a 62-fold increase in maximal activity in a two-liquid-phase bioreactor setup, demonstrating the critical role of AlkL in boosting the productivity of whole-cell biotransformations involving hydrophobic substrates. nih.gov
| E. coli Strain Configuration | Maximal DAME Oxygenation Activity (U gcdw-1) | Fold Increase |
|---|---|---|
| E. coli with AlkBGT only | 1.9 | - |
| E. coli with AlkBGT and AlkL | 87 | ~46-fold (up to 62-fold reported) |
The enzymatic cascade for DAME oxidation is heavily dependent on nicotinamide (B372718) cofactors. The initial hydroxylation by AlkBGT requires the continuous supply of reduced nicotinamide adenine (B156593) dinucleotide (NADH). nih.gov Subsequent oxidation steps by dehydrogenases require the oxidized form, NAD+. Therefore, an efficient cofactor regeneration system is essential for maintaining high catalytic activity over time. nih.govacs.org
Engineered E. coli leverages its central metabolism to regenerate these vital cofactors. nih.gov The primary metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), are the main sources for NADPH and NADH regeneration. snu.ac.kr For NADPH-dependent reactions, strategies often involve modulating the PPP or introducing heterologous enzymes like NAD(P)+ transhydrogenases. snu.ac.kr For NADH-dependent enzymes like AlkBGT, the host's glycolytic pathway serves as a primary source for regeneration. Optimizing the metabolic flux through these pathways ensures that the demand for reducing equivalents by the heterologous enzymes is met, thereby sustaining the biotransformation process. nih.govillinois.edu
Candida tropicalis Biotransformation for Dodecanedioic Acid Production from Methyl Esters
The yeast Candida tropicalis is naturally capable of converting n-alkanes and fatty acids into α,ω-dicarboxylic acids (DCAs) through its native ω-oxidation pathway. nih.govoup.com This capability has been exploited for the production of dodecanedioic acid (DDA) from renewable feedstocks like dodecanoic acid methyl ester, which can be derived from plant oils such as coconut oil. nih.govresearchgate.netresearcher.life
In this whole-cell biotransformation, C. tropicalis first hydrolyzes the methyl ester to dodecanoic acid, which then enters the ω-oxidation pathway. The terminal methyl group is hydroxylated by a cytochrome P450 monooxygenase (from the CYP52 family), followed by oxidation to an aldehyde and then to a carboxylic acid, resulting in DDA. nih.govresearchgate.net While the final product is the diacid, the process demonstrates the effective use of a fatty acid methyl ester as a starting substrate.
Maximizing the yield and productivity of DDA in C. tropicalis fermentations requires careful optimization of several process parameters. nih.govoup.com
pH Control: The pH of the fermentation medium is a critical variable. It affects not only the viability and metabolic activity of the yeast cells but also the solubility of the substrate and the dicarboxylic acid product. researchgate.net A common strategy involves a gradual shift in pH during the bioconversion phase. For example, maintaining an acidic pH (e.g., 5.8) during the initial growth phase can promote cell growth, while gradually increasing the pH to neutral or slightly alkaline levels (e.g., 7.8) during the production phase can enhance product excretion and prevent precipitation. nih.govresearchgate.net
Feeding Strategy: A controlled substrate feeding strategy is crucial to avoid substrate toxicity and to maintain a high rate of conversion. nih.gov Supplying the dodecanoic acid methyl ester in a fed-batch or continuous manner prevents the accumulation of substrate to inhibitory concentrations. This optimized feeding allows for higher final product titers. nih.govoup.com
Transcriptional Profiling: Monitoring the transcriptional profile of the yeast during the fermentation provides insights into the metabolic state of the cells. This analysis can reveal the expression levels of key genes, such as those encoding the cytochrome P450 enzymes (CYP52A), which are induced by the substrate. nih.gov Understanding these genetic responses allows for more rational process development and strain engineering to further enhance DDA production.
Through careful optimization of these parameters, researchers have achieved high titers of DDA. For instance, using an optimized process with C. tropicalis, a final DDA concentration of 66 g/L was achieved from dodecanoic acid methyl ester in a small-scale bioreactor system. nih.govoup.com
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| pH | Gradual shift from acidic (growth) to neutral/alkaline (production) | Improves cell viability and product solubility/excretion |
| Substrate Feeding | Fed-batch or continuous feeding of methyl ester | Avoids substrate toxicity, maintains high conversion rates |
| Transcriptional Monitoring | Analysis of gene expression (e.g., CYP52A) | Provides insight for rational process and strain improvement |
Multi-Enzyme Cascade Reactions
The biosynthesis of this compound is effectively achieved through multi-enzyme cascade reactions, which leverage the sequential action of multiple enzymes to convert a substrate to a final product. In the context of DDAME production, this typically involves the ω-oxidation of a fatty acid methyl ester. This pathway sequentially oxidizes the terminal methyl group of the fatty acid ester to a hydroxyl group, then to an aldehyde, and finally to a carboxylic acid, all within a single whole-cell biocatalyst. This approach is exemplified by the use of engineered Escherichia coli strains expressing a monooxygenase system, which can include enzymes such as alkane monooxygenase (AlkBGT), to catalyze the terminal oxidation of dodecanoic acid methyl ester (DAME). nih.gov
The conversion of the intermediate, 12-hydroxy dodecanoic acid methyl ester (HADME), to the final product, this compound, is a critical step in the cascade. This oxidation is typically carried out by a sequence of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activities. nih.govnih.gov The monooxygenase system itself, such as AlkBGT, can possess the capability to further oxidize the initially formed hydroxyl group to a carboxylic acid group. researchgate.net
Optimization of this conversion is crucial for maximizing the yield of DDAME. This can be achieved by engineering the expression levels of the involved enzymes and ensuring efficient cofactor regeneration. The choice of enzymes is also critical; for instance, specific ADHs and ALDHs with high activity towards long-chain ω-hydroxy fatty acid esters can be selected and overexpressed in the host organism. While detailed optimization studies specifically for the conversion of HADME to DDAME are part of broader pathway engineering efforts, the principles involve balancing the enzymatic activities to prevent the accumulation of the intermediate aldehyde and to drive the reaction towards the final dicarboxylic acid monoester.
The first and often rate-limiting step in the ω-oxidation cascade is the hydroxylation of the terminal methyl group of the fatty acid ester, a reaction catalyzed by a monooxygenase. The identification and engineering of novel monooxygenases with high activity and selectivity for fatty acid methyl esters are therefore key research areas.
Through bioinformatic studies, a novel monooxygenase from Pseudomonas pelagia has been identified. nih.govnih.gov This enzyme demonstrated a 20% higher activity towards dodecanoic acid methyl ester (DAME) as a substrate compared to the well-characterized AlkB monooxygenase. nih.gov The expression of this newly identified monooxygenase in an engineered E. coli strain was a significant factor in enhancing the production of both HADME and DDAME. nih.gov
The efficient uptake of the hydrophobic substrate, dodecanoic acid methyl ester, into the microbial cell is a major bottleneck in whole-cell biocatalysis. To overcome this, chimeric transporter systems have been developed. In one notable study, the signal peptide of the transporter AlkL was replaced with the signal peptide from FadL, a long-chain fatty acid transporter. nih.gov This modification resulted in a chimeric transporter (AlkLf) with enhanced soluble expression and, consequently, higher transport activity for DAME into the E. coli cell. nih.gov
Table 1: Production Titers from Engineered E. coli System
| Compound | Titer (mM) |
|---|---|
| 12-hydroxy dodecanoic acid methyl ester (HADME) | 44.8 ± 7.5 |
| This compound (DDAME) | 31.8 ± 1.7 |
Data from a two-phase reaction system using an engineered E. coli expressing a chimeric transporter and a novel monooxygenase. nih.gov
Renewable Feedstock Utilization (e.g., Plant Oils, Lauric Acid Methyl Ester)
A significant advantage of biocatalytic processes is their compatibility with renewable feedstocks. This compound can be produced from substrates derived from plant oils. For instance, dodecanoic acid methyl ester, also known as lauric acid methyl ester, is readily obtainable from the transesterification of coconut oil and palm kernel oil. nih.gov The use of such renewable resources presents a more sustainable alternative to petrochemical-based production routes. researchgate.net
The direct biotransformation of these plant oil derivatives using whole-cell catalysts like Candida tropicalis has been successfully demonstrated for the production of the corresponding dicarboxylic acid. nih.gov This highlights the potential for developing a consolidated bioprocess that integrates the conversion of renewable oils into fatty acid methyl esters and their subsequent ω-oxidation to this compound.
Byproduct Formation in Biocatalytic Pathways
In the multi-enzyme cascade for the production of this compound, the primary byproduct, or more accurately, the key intermediate, is 12-hydroxy dodecanoic acid methyl ester (HADME). nih.gov The accumulation of HADME indicates that the initial hydroxylation step may be more efficient than the subsequent oxidation steps to the carboxylic acid. The relative amounts of HADME and DDAME can be influenced by the specific activities of the monooxygenase and the downstream alcohol and aldehyde dehydrogenases.
Other potential byproducts could arise from the incomplete oxidation of HADME, leading to the formation of the corresponding aldehyde, 12-oxododecanoic acid methyl ester. Additionally, if the feedstock derived from renewable oils contains other fatty acid methyl esters, the monooxygenase system might exhibit some degree of substrate promiscuity, leading to the formation of a mixture of ω-hydroxy acids and dicarboxylic acid monoesters of varying chain lengths. However, in optimized systems with highly specific enzymes, the formation of such byproducts can be minimized.
Reactivity and Derivatization Studies of Dodecanedioic Acid, Monomethyl Ester
Ester Hydrolysis and Transesterification Reactions
The hydrolysis of the ester group in dodecanedioic acid, monomethyl ester to yield the parent dicarboxylic acid and methanol (B129727) is a fundamental transformation that can be catalyzed by either acid or base. chemistnotes.com
The hydrolysis of esters can proceed through several distinct mechanistic pathways, as classified by Ingold. The specific mechanism is dependent on factors such as the reaction conditions (acidic or basic) and the structure of the ester. ucoz.com
Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the reaction is reversible and typically proceeds through the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). chemistnotes.com This process involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule yield the carboxylic acid and regenerate the acid catalyst. youtube.comchemistrysteps.com For esters with bulky groups or those capable of forming stable carbocations, other mechanisms like AAC1 or AAL1 may be observed, though AAC2 is most common for primary methyl esters. ucoz.com
Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The most common mechanism is BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). chemistnotes.com It involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion as a leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid. wikipedia.org
Table 1: Common Mechanisms in Ester Hydrolysis
| Mechanism Code | Description | Conditions | Key Steps |
|---|
| AAC2 | Acid-catalyzed, Acyl-oxygen cleavage, bimolecular | Acidic (e.g., H₂SO₄, HCl), excess water | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol | | BAC2 | Base-catalyzed, Acyl-oxygen cleavage, bimolecular | Basic (e.g., NaOH, KOH) | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of alkoxide leaving group 4. Deprotonation of carboxylic acid | | AAL1 | Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular | Acidic | 1. Protonation of ester oxygen 2. Formation of a stable carbocation from the alcohol moiety 3. Attack by water |
Neighboring group participation (NGP), also known as anchimeric assistance, can significantly accelerate reaction rates. wikipedia.orgdalalinstitute.com This occurs when a nearby functional group within the same molecule acts as an internal nucleophile, displacing the leaving group in the rate-determining step. mugberiagangadharmahavidyalaya.ac.in
In the case of this compound, the terminal carboxylic acid group (or its conjugate base, the carboxylate) is positioned to potentially assist in the hydrolysis of the methyl ester. This participation would likely proceed through the formation of a cyclic anhydride intermediate.
The process can be described in two steps:
Intramolecular Attack : The carboxylate group at one end of the molecule attacks the ester carbonyl carbon at the other end, displacing the methoxide group to form a cyclic dodecanedioic anhydride. This intramolecular step is often kinetically favored over an intermolecular attack by an external nucleophile due to proximity effects. mugberiagangadharmahavidyalaya.ac.in
Hydrolysis of the Intermediate : The resulting cyclic anhydride is then rapidly hydrolyzed by water to yield the final dodecanedioic acid product.
This anchimeric assistance typically leads to a substantial increase in the rate of hydrolysis compared to a similar monofunctional ester that lacks the participating carboxylic acid group. nih.govlibretexts.org The effectiveness of this participation depends on the chain length and the conformational flexibility required to form the cyclic intermediate.
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound can be selectively transformed while preserving the ester group. These reactions are fundamental in synthesizing asymmetrical derivatives of dodecanedioic acid. Common transformations include conversion to acid chlorides, amides, and other esters. jackwestin.com
Formation of Acid Chlorides : The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation allows for subsequent reactions that are not feasible with the less reactive carboxylic acid.
Amide Formation : The carboxylic acid can be coupled with an amine to form an amide. This reaction often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and facilitate the formation of the amide bond, as direct reaction is often inefficient. jackwestin.com
Esterification : Further esterification of the free carboxylic acid group with a different alcohol (R'-OH) under acidic conditions (like Fischer esterification) can produce an asymmetrical diester. This allows for the synthesis of polymers and other materials with tailored properties.
Table 2: Selective Transformations of the Carboxylic Acid Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |
| Amide Formation | Amine (R-NH₂), DCC | Amide |
| Esterification | Alcohol (R'-OH), Acid catalyst | Diester |
| Reduction | Borane (BH₃), then H₂O workup | Hydroxy-ester |
Ester Functional Group Transformations
Conversely, the methyl ester group can be selectively modified.
Transesterification : The methyl ester can be converted to a different ester by heating it with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the product, the new alcohol is typically used in large excess, or the methanol by-product is removed as it forms.
Amidation : The ester can be converted directly to an amide by heating with ammonia or a primary/secondary amine. This reaction, known as aminolysis, is generally slower than the reaction of an acid chloride with an amine but avoids the need for a separate activation step.
Reduction : The ester group can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the monomethyl ester into a diol. Careful selection of the reducing agent is necessary to avoid the simultaneous reduction of the carboxylic acid group.
Advanced Chemical Modifications
Beyond classical transformations, the bifunctional nature of this compound lends itself to more advanced synthetic applications.
Polymer Synthesis : The compound can serve as an A-B type monomer for the synthesis of polyesters and polyamides. For example, after converting the carboxylic acid to an amine, the resulting amino-ester could undergo polycondensation to form a polyamide.
Decarboxylative Coupling : Recent advances in catalysis, particularly using photoredox and transition metals like nickel and copper, have enabled the use of carboxylic acids as coupling partners. princeton.edu The carboxylic acid group of this compound could potentially undergo decarboxylation followed by coupling with various partners (arylation, alkylation, amination) to create complex molecules with long aliphatic chains. princeton.edu
Ester Group Metathesis : Novel nickel-catalyzed reactions have been developed that allow for the "exchange" of aryl groups in aromatic esters. nih.gov While not directly applicable to this aliphatic ester, these advanced methods highlight the ongoing development of new ways to transform the ester functional group.
This compound: A Key Component in Advanced Materials
This compound, is a specialized chemical compound that serves as a crucial building block in the field of advanced materials science. As a derivative of dodecanedioic acid (DDA), a 12-carbon dicarboxylic acid, this monoester possesses a unique bifunctional nature with both a carboxylic acid group and a methyl ester group. This structure makes it a versatile precursor and monomer for the synthesis of a new generation of high-performance polymers and degradable materials. Its role is pivotal in tailoring the architecture and properties of various polymer systems, from robust polyamides to innovative polyester (B1180765) architectures.
Applications in Advanced Materials Science
The utility of dodecanedioic acid, monomethyl ester in materials science is primarily centered on its function as a monomer or a direct precursor to monomers used in sophisticated polymer synthesis.
As a bifunctional molecule, this compound is an important starting material for creating long-chain polymers. It is primarily used as a precursor to dodecanedioic acid, which is a key monomer in the production of various commercially significant polymers. nih.govnih.gov The conversion of the monomethyl ester to the diacid allows for its integration into diverse polymer backbones through condensation polymerization.
Dodecanedioic acid is a fundamental building block for high-performance polyamides, most notably Nylon 6,12. nih.govnih.gov This polymer is synthesized through the condensation reaction of dodecanedioic acid with a diamine, such as hexamethylenediamine. The resulting Nylon 6,12 is a high-performance engineering plastic valued for its exceptional properties, including low moisture absorption, good dimensional stability, and resistance to chemicals and heat. nih.govontosight.ai
While the diacid is the direct monomer, its methyl ester derivatives can also play a role in synthesis. Some polyamide production processes can utilize esterified diacids, proceeding through an ester amidation reaction. rsc.org Furthermore, related methyl esters, such as dodecanoic acid methyl ester, have been used as starting materials in biotransformation processes to sustainably produce the dodecanedioic acid monomer required for polyamide synthesis. nih.gov
In the realm of polyesters, dodecanedioic acid is used to create polymers with desirable characteristics such as high thermal stability and crystallinity. mdpi.com Aliphatic polyesters synthesized from dodecanedioic acid and various diols (alcohols with two hydroxyl groups) are recognized as promising materials that can be derived from biomass resources. researchgate.net The polymerization process is typically a polycondensation reaction where the carboxylic acid groups of the diacid react with the hydroxyl groups of the diol to form ester linkages, releasing water as a byproduct. youtube.comnih.gov
The use of ester derivatives like dimethyl esters in a process called transesterification is also a common method for polyester (B1180765) synthesis. nih.govresearchgate.net this compound, with its dual functionality, offers potential for creating specialized polyester structures. Its single carboxylic acid group can react in a standard esterification, while the ester group could potentially participate in transesterification reactions, allowing for the design of complex polymer architectures. Polyesters based on dodecanedioic acid are noted for their fast crystallization rates and high thermal stability. mdpi.com
There is a growing demand for biodegradable polymers to address environmental concerns. upc.edu Polymers containing ester linkages in their backbone, such as polyesters and poly(ester amide)s, are susceptible to hydrolysis, making them biodegradable. mdpi.commdpi.com Dodecanedioic acid is a key monomer used in the synthesis of these degradable materials. researchgate.netupc.edu
Poly(ester amide)s, for example, combine the degradable nature of polyesters with the strong intermolecular hydrogen bonding of polyamides, resulting in materials with excellent thermal and mechanical properties. upc.edumdpi.com By incorporating long-chain monomers like dodecanedioic acid, researchers can tune the properties, such as the degradation rate and hydrophobicity, of the resulting polymers. researchgate.net The synthesis of these polymers can be achieved through various methods, including the polycondensation of diols and diamide-diesters. upc.edu As a precursor to dodecanedioic acid, the monomethyl ester is integral to the development of these advanced, environmentally conscious polymer systems.
Dodecanedioic acid is classified as a desired monomer for high-performance polyamides and polyesters. nih.gov The resulting polymers are often referred to as engineering plastics due to their superior properties compared to commodity plastics. nih.gov For instance, polyamides like Nylon 6,12, derived from dodecanedioic acid, exhibit a valuable combination of mechanical strength, thermal stability, and chemical resistance, making them suitable for demanding technical applications. nih.govontosight.ai The long 12-carbon chain of the dodecanedioic acid monomer imparts flexibility and low moisture absorption to the polymer, which are critical for performance in many applications. ontosight.ai Therefore, this compound, as a direct precursor to this key monomer, is foundational to the production of these advanced, high-performance materials.
Beyond its role as a precursor in large-scale polymer production, this compound is widely used as a research chemical. Its unique bifunctional structure makes it a versatile building block in synthetic chemistry laboratories for developing novel polymers and other complex molecules. Researchers utilize it to explore new polymerization pathways and to create materials with tailored properties for specific, advanced applications. Its availability as a research-grade chemical facilitates innovation in materials science, allowing for the systematic study and design of next-generation polymers.
Analytical and Characterization Techniques for Dodecanedioic Acid, Monomethyl Ester
Chromatographic Separation Methods
Chromatography is fundamental for separating Dodecanedioic acid, monomethyl ester from reaction mixtures, byproducts, or impurities. The choice of method depends on the specific analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. thepharmajournal.com
For the analysis of fatty acid esters, a non-polar or medium-polarity capillary column (e.g., Rtx-MS) is typically used. semanticscholar.org The oven temperature is programmed to ramp up gradually to ensure the effective separation of components with different boiling points. semanticscholar.org The resulting total ion chromatogram will show a peak corresponding to this compound at a specific retention time, and the associated mass spectrum can be used for definitive identification. ijpsr.com
| Parameter | Typical Condition |
|---|---|
| Column Type | Rtx-MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness semanticscholar.org |
| Carrier Gas | Helium at a constant flow rate thepharmajournal.com |
| Oven Program | Initial temp. 70°C, ramped to 220-280°C semanticscholar.orgrjptonline.org |
| Injection Mode | Split injection thepharmajournal.com |
| Injector Temperature | 240-260°C thepharmajournal.comsemanticscholar.org |
| Detector | Mass Spectrometer (Electron Impact ionization, 70 eV) |
| Mass Range | 50-500 m/z semanticscholar.org |
High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing the parent dicarboxylic acid (Dodecanedioic acid) or other non-volatile, related impurities that may be present. Quantitative analysis of carboxylic acids can be challenging but is achievable with appropriate methods. researchgate.net
The separation is typically performed using a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous solution and an organic solvent like acetonitrile. researchgate.net To improve the detection and retention of dicarboxylic acids, ion suppression using an acidic modifier (e.g., perchloric acid) in the mobile phase is often employed. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector at a low wavelength, such as 200 nm. sielc.com For acids lacking a strong chromophore, pre-chromatographic derivatization with a fluorescent labelling reagent can be used to enhance sensitivity. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column Type | Reverse-phase C18 or mixed-mode researchgate.nethelixchrom.com |
| Mobile Phase | Water/Acetonitrile gradient with an acidic modifier (e.g., perchloric acid) sielc.com |
| Detection | UV at 200-210 nm sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40°C) |
Spectroscopic Characterization
NMR spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit several characteristic signals. A sharp singlet around 3.67 ppm corresponds to the three protons of the methyl ester group (-OCH₃). Two triplets, expected around 2.30 ppm and 2.35 ppm, are attributable to the methylene protons adjacent to the ester carbonyl (α-CH₂) and the carboxylic acid carbonyl (α'-CH₂), respectively. The numerous methylene groups in the central part of the aliphatic chain would appear as a complex multiplet, typically between 1.25 and 1.63 ppm. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a downfield chemical shift, often above 11-12 ppm, although its observation can depend on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons would appear at distinct downfield shifts, with the ester carbonyl typically around 174 ppm and the carboxylic acid carbonyl slightly further downfield, around 179-180 ppm. The methoxy carbon (-OCH₃) of the ester group would produce a signal around 51.5 ppm. The methylene carbons adjacent to the carbonyls (α and α') would resonate around 34 ppm, while the other methylene carbons of the long chain would appear in the 24-29 ppm range. libretexts.orghmdb.ca
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -C(O)OCH₃ | ~3.67 (singlet) | ~51.5 |
| -CH₂-C(O)OCH₃ | ~2.30 (triplet) | ~34.1 |
| -CH₂-C(O)OH | ~2.35 (triplet) | ~34.2 |
| -(CH₂)₈- (internal methylenes) | ~1.25-1.63 (multiplet) | ~24-29 |
| -C(O)OCH₃ | - | ~174.4 |
| -C(O)OH | >11 (broad singlet) | ~179.5 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. purdue.edu The IR spectrum of this compound is characterized by the presence of both ester and carboxylic acid functional groups.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. youtube.com Two strong, sharp peaks will be present in the carbonyl (C=O) stretching region. The C=O stretch of the ester is typically found around 1735-1740 cm⁻¹, while the C=O stretch of the carboxylic acid appears at a lower frequency, around 1700-1710 cm⁻¹. youtube.compressbooks.pub Additionally, a distinct C-O stretching vibration for the ester group will be visible in the 1170-1250 cm⁻¹ region. researchgate.net The long aliphatic chain will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. nist.gov
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | Carboxylic Acid | 2500-3300 (very broad) youtube.com |
| C-H stretch | Aliphatic | 2850-2960 |
| C=O stretch | Ester | ~1735 pressbooks.pub |
| C=O stretch | Carboxylic Acid | ~1710 youtube.com |
| C-O stretch | Ester | 1170-1250 researchgate.net |
Mass spectrometry, particularly with electron ionization (EI), provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) of 244, corresponding to its molecular weight. alfa-chemistry.com
The fragmentation pattern is predictable for a long-chain methyl ester. libretexts.org Common fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, leading to the elimination of a neutral alkene.
Loss of the methoxy group: A peak at M-31 (m/z 213) resulting from the loss of ·OCH₃ is typically observed for methyl esters. researchgate.net
Aliphatic chain fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) is characteristic of the fragmentation of the long hydrocarbon chain. libretexts.org
A prominent peak is often seen at m/z 74, which is a classic indicator of a straight-chain saturated fatty acid methyl ester, arising from a McLafferty rearrangement involving the ester group. researchgate.net
| m/z | Possible Fragment Identity |
|---|---|
| 244 | [M]⁺ (Molecular Ion) |
| 213 | [M - OCH₃]⁺ |
| 199 | [M - COOH]⁺ |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement) researchgate.net |
Purity Assessment Methodologies for this compound
The determination of purity for this compound is crucial for its application in research and various industries. A range of analytical techniques are employed to quantify the compound and identify any potential impurities. These methodologies primarily include chromatographic and spectroscopic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation.
Chromatographic Techniques:
Chromatographic methods are fundamental in separating this compound from its starting materials, byproducts, or degradation products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly utilized techniques.
Gas Chromatography (GC): Due to the relatively low volatility of this compound, derivatization is often necessary prior to GC analysis to convert the polar carboxylic acid group into a more volatile and thermally stable derivative. colostate.edu Common derivatization methods include esterification to form the dimethyl ester or silylation. researchgate.netlmaleidykla.lt The choice of a suitable capillary column, typically with a nonpolar or medium-polarity stationary phase, is critical for achieving good separation. researchgate.net Flame ionization detection (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. researchgate.net
| Parameter | Typical Conditions for GC Analysis of Dicarboxylic Acid Monoesters |
| Derivatization Agent | Trimethylsilyl (B98337) (TMS) reagents (e.g., BSTFA), or esterification to dimethyl ester. researchgate.netlmaleidykla.lt |
| Column Type | Capillary column with a nonpolar (e.g., DB-5) or mid-polarity (e.g., DB-FFAP) stationary phase. researchgate.net |
| Injector Temperature | 250-280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.net |
| Carrier Gas | Helium or Hydrogen. |
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound without the need for derivatization. scielo.briaea.org Reversed-phase chromatography is the most common mode, utilizing a C18 or C8 stationary phase. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with perchloric acid) and an organic solvent like acetonitrile or methanol (B129727). scielo.briaea.orgsielc.com Detection is often achieved using a UV detector at a low wavelength (around 200-210 nm) as the molecule lacks a strong chromophore, or more advanced detectors like mass spectrometry (MS) or corona-charged aerosol detection (C-CAD). sielc.comnih.gov
| Parameter | Typical Conditions for HPLC Analysis of Dicarboxylic Acid Monoesters |
| Column Type | Reversed-phase C18 or C8. researchgate.net |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile/methanol. scielo.briaea.orgsielc.com |
| Detector | UV (200-210 nm), Mass Spectrometry (MS), Corona-Charged Aerosol Detector (C-CAD). sielc.comnih.gov |
| Flow Rate | 0.5-1.5 mL/min |
Spectroscopic Techniques:
Spectroscopic methods are invaluable for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of this compound. ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com The chemical shifts, splitting patterns, and integration of the signals can confirm the molecular structure and help identify impurities. For instance, the presence of a signal corresponding to the methyl ester group can be clearly distinguished. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.govnih.gov When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a highly specific and sensitive tool for both quantification and identification of the analyte and any co-eluting impurities. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of such compounds. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch, as well as C-H stretches of the aliphatic chain. mdpi.com
Analysis in Complex Research Matrices
The analysis of this compound in complex matrices, such as cosmetic formulations, environmental samples, or biological fluids, presents unique challenges due to the presence of numerous interfering substances. nih.govnih.govnih.gov Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove matrix components that could interfere with the analysis. nih.govmdpi.com
Sample Preparation Techniques:
The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte.
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govwikipedia.org For this compound, which has both a polar carboxylic acid group and a nonpolar aliphatic chain, the pH of the aqueous phase can be adjusted to control its partitioning between the two phases. wikipedia.org
Solid-Liquid Extraction (SLE): SLE is employed for solid or semi-solid samples, such as cosmetic creams. The sample is typically dispersed in a suitable solvent to dissolve the analyte, which is then separated from the insoluble matrix components. nih.gov
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample clean-up and concentration. nih.govnih.gov It utilizes a solid sorbent material packed in a cartridge to selectively retain either the analyte or the interfering components from the sample matrix. The choice of the sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is crucial for achieving the desired separation. nih.gov
Analytical Methodologies for Complex Matrices:
Once the sample has been adequately prepared, the same analytical techniques described for purity assessment (GC-MS and LC-MS) are typically employed for quantification in complex matrices due to their high selectivity and sensitivity. researchgate.net
| Matrix Type | Potential Sample Preparation Strategy | Primary Analytical Technique |
| Cosmetic Creams | Solid-Liquid Extraction with a suitable organic solvent, followed by derivatization. researchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net |
| Environmental Water Samples | Liquid-Liquid Microextraction or Solid-Phase Extraction to concentrate the analyte. mdpi.com | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). |
| Biological Fluids (e.g., Plasma, Urine) | Protein precipitation followed by Liquid-Liquid Extraction or Solid-Phase Extraction. nih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govgoogle.com |
Research Findings:
Biocatalytic and Metabolic Engineering Research Involving Dodecanedioic Acid, Monomethyl Ester
Design and Optimization of Biosynthetic Pathways
The design of efficient biosynthetic pathways is fundamental to the microbial production of dodecanedioic acid, monomethyl ester. The primary strategy involves the ω-oxidation of dodecanoic acid methyl ester (DAME), a readily available renewable feedstock derivable from plant oils. This pathway mimics the natural degradation of fatty acids, redirecting the metabolic flux towards the desired product.
The core of the biosynthetic pathway is a three-step enzymatic cascade:
ω-Hydroxylation: The terminal methyl group of DAME is first hydroxylated to form 12-hydroxy dodecanoic acid methyl ester (HADME). This reaction is the crucial first step and is typically catalyzed by a monooxygenase.
Alcohol Oxidation: The terminal hydroxyl group of HADME is then oxidized to an aldehyde, yielding 12-oxo-dodecanoic acid methyl ester. This step is carried out by an alcohol dehydrogenase.
Aldehyde Oxidation: Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the final product, this compound (DDAME). An aldehyde dehydrogenase catalyzes this last step.
Optimization of this pathway often involves the selection of enzymes with high specificity and activity towards the methyl ester substrates. Furthermore, ensuring a balanced expression of the cascade enzymes is critical to prevent the accumulation of potentially toxic intermediates and to maximize the carbon flux towards the final product. Researchers have successfully implemented this pathway in microbial hosts like Escherichia coli and Candida tropicalis, demonstrating the feasibility of producing dodecanedioic acid and its monoester from fatty acid methyl esters. nih.govnih.gov
Enzyme and Strain Engineering for Enhanced Production
The heterologous expression of key enzymes in a suitable microbial host is a cornerstone of metabolic engineering for DDAME production.
Monooxygenases: Cytochrome P450 monooxygenases (CYPs) and alkane monooxygenases (AlkB) are the primary enzymes used for the initial ω-hydroxylation of DAME. The alkane monooxygenase system from Pseudomonas putida GPo1, comprising AlkB (monooxygenase), AlkG (rubredoxin), and AlkT (rubredoxin reductase), has been successfully expressed in E. coli for this purpose. researchgate.net In one study, a novel monooxygenase from Pseudomonas pelagia demonstrated 20% higher activity towards DAME compared to the well-characterized AlkB. alfa-chemistry.com Furthermore, engineered CYP153A from Marinobacter aquaeloei has been shown to be effective in the synthesis of ω-hydroxy dodecanoic acid from DAME. nih.gov
Dehydrogenases: Following hydroxylation, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are required for the subsequent oxidation steps. The introduction of a respiratory chain-linked alcohol dehydrogenase has been shown to increase the pathway flux and minimize the overoxidation of the intermediate aldehyde to the corresponding carboxylic acid. nih.gov Horse liver alcohol dehydrogenase has also been studied for its ability to oxidize ω-hydroxylated fatty acids. nih.gov
Transaminases: While not directly involved in the synthesis of DDAME, ω-transaminases are crucial for the production of the related nylon 12 monomer, ω-aminododecanoic acid methyl ester (ADAME), where DDAME is a major by-product. researchgate.net The heterologous expression of ω-transaminases, such as the one from Chromobacterium violaceum (CV2025), in engineered E. coli facilitates the conversion of the intermediate aldehyde to the amino acid ester. researchgate.net Optimizing the supply of the amino donor, often L-alanine, through the co-expression of enzymes like alanine (B10760859) dehydrogenase, is crucial for the efficient functioning of the transaminase. nih.gov
The table below summarizes key enzymes heterologously expressed for the production of this compound and related compounds.
| Enzyme Class | Specific Enzyme | Source Organism | Host Organism | Substrate | Product/By-product | Reference |
| Monooxygenase | AlkBGT | Pseudomonas putida GPo1 | Escherichia coli | Dodecanoic acid methyl ester | 12-hydroxy dodecanoic acid methyl ester | researchgate.net |
| Monooxygenase | CYP153A | Marinobacter aquaeloei | Escherichia coli | Dodecanoic acid methyl ester | ω-hydroxy dodecanoic acid | nih.gov |
| Monooxygenase | Novel Monooxygenase | Pseudomonas pelagia | Escherichia coli | Dodecanoic acid methyl ester | 12-hydroxy dodecanoic acid methyl ester | alfa-chemistry.com |
| Transaminase | CV2025 | Chromobacterium violaceum | Escherichia coli | 12-oxo-dodecanoic acid methyl ester | ω-aminododecanoic acid methyl ester | researchgate.net |
| Dehydrogenase | Alanine Dehydrogenase | - | Escherichia coli | Pyruvate | L-alanine | nih.gov |
The efficient uptake of the hydrophobic substrate, dodecanoic acid methyl ester, into the microbial cell is a significant bottleneck in the bioproduction process. To overcome this, substrate transport systems have been engineered. The outer membrane porin AlkL from Pseudomonas putida GPo1 has been identified as a key transporter for hydrophobic molecules. nih.gov
Expressing AlkL in E. coli has been shown to significantly enhance the uptake of DAME, leading to an 8.3-fold and 7.6-fold increase in maximum oxygenation and transamination activities, respectively. nih.gov Further engineering of AlkL by replacing its native signal peptide with that of FadL (AlkLf) resulted in improved soluble expression and higher transport activity for DAME. alfa-chemistry.com This modification, combined with promoter optimization for the efficient expression of both the transporter and the monooxygenase system, led to increased ω-oxygenation activity. alfa-chemistry.com
Strategies for Mitigating Substrate and Product Toxicity in Bioprocesses
High concentrations of both the substrate (DAME) and the product (DDAME) can be toxic to microbial cells, inhibiting growth and enzymatic activity. Several strategies have been developed to mitigate this toxicity.
One effective approach is the use of two-phase biocatalysis . nih.gov In this setup, an organic phase serves as a reservoir for the hydrophobic substrate and sequesters the product, thereby maintaining their concentrations in the aqueous phase, where the microbial cells reside, at sub-toxic levels. This in situ product removal (ISPR) technique has been successfully applied to the bioconversion of DAME, enabling higher product titers. researchgate.netdtu.dk
Another strategy is the in vivo sequestration of toxic intermediates. For instance, the conversion of a toxic alcohol intermediate into a less toxic ester via enzymatic esterification has been explored as a detoxification strategy in E. coli. bath.ac.uk While not directly applied to DDAME production, this concept could be adapted to manage the toxicity of the intermediate HADME.
Furthermore, coculture engineering has been proposed as a method to avoid the metabolic burden associated with long heterologous biosynthetic pathways, which can indirectly contribute to cellular stress and toxicity. nih.gov By dividing the metabolic pathway between two different microbial populations, the metabolic load on each individual strain is reduced.
Bio-based Monomer Production from Renewable Resources
This compound is a valuable bio-based monomer, primarily in the context of polyamide (nylon) production. Specifically, it is a key intermediate and often a major by-product in the biocatalytic synthesis of ω-aminododecanoic acid methyl ester (ADAME), the direct monomer for Nylon 12. researchgate.netnih.gov Nylon 12 is a high-performance polymer with numerous applications in the automotive, electronics, and medical industries. nih.govmdpi.com
The production of ADAME from renewable DAME via a multi-enzyme cascade in engineered E. coli represents a significant advancement in the sustainable production of this important polymer. researchgate.netnih.gov The biocatalytic route offers an environmentally friendly alternative to the conventional chemical synthesis of nylon monomers, which often relies on petrochemical feedstocks and harsh reaction conditions. nih.govlibretexts.org The development of bio-based polyamides from renewable resources like castor oil has been a commercial reality for some time, and the research into microbial production of monomers like ADAME and its precursor DDAME further expands the possibilities for a bio-based polymer industry. alderbioinsights.co.ukgreenchemicalsblog.com
The following table highlights the progression from renewable feedstock to a bio-based polymer, with this compound as a key intermediate.
| Feedstock | Biocatalytic Process | Key Intermediate | Monomer | Polymer | Reference |
| Dodecanoic acid methyl ester | Whole-cell biocatalysis with engineered E. coli | This compound | ω-aminododecanoic acid methyl ester | Nylon 12 | researchgate.netnih.gov |
Metabolic Pathway Studies of Dicarboxylic Acids
Understanding the metabolic fate of dicarboxylic acids and their derivatives within the host organism is crucial for optimizing production pathways and preventing product degradation. Dicarboxylic acids are typically metabolized via β-oxidation from one or both ends. nih.gov In the context of producing this compound, it is important to consider that the host organism may further metabolize the product.
Studies on the degradation of dicarboxylic acids have shown that medium-chain dicarboxylic acids can be readily β-oxidized. nih.gov The presence of the methyl ester group in this compound may influence its metabolism. The hydrolysis of the ester bond, potentially by cellular esterases, would yield dodecanedioic acid, which can then enter the β-oxidation pathway. epa.gov Research on the degradation of dimethyl phthalate (B1215562) has shown a stepwise hydrolysis to the monoester and then to the diacid, suggesting a similar pathway could be possible for aliphatic diesters and their monoesters. researchgate.net
To enhance the accumulation of the desired monoester, it may be necessary to engineer the host strain to block or downregulate competing metabolic pathways, such as β-oxidation. This has been a common strategy in the production of dicarboxylic acids using yeasts like Candida tropicalis. researchgate.net
Theoretical and Computational Investigations of Dodecanedioic Acid, Monomethyl Ester Systems
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly quantum chemical calculations, offers a powerful lens through which to view the intricate steps of a chemical reaction. For the formation of dodecanedioic acid, monomethyl ester, typically through the selective esterification of dodecanedioic acid, these methods can elucidate the complete reaction pathway.
The acid-catalyzed esterification, a fundamental reaction in organic chemistry, is understood to proceed through a multi-step mechanism. Computational studies, often employing Density Functional Theory (DFT), can map the potential energy surface of this reaction. pku.edu.cn The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.com This is followed by a nucleophilic attack from the alcohol (methanol), leading to the formation of a tetrahedral intermediate. mdpi.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.commasterorganicchemistry.com
DFT calculations allow researchers to:
Identify Stationary Points: Locate the structures of reactants, intermediates, transition states, and products along the reaction coordinate.
Calculate Energetics: Determine the relative energies of these stationary points, including the activation energy barriers for each step. This helps in identifying the rate-determining step of the reaction. acs.org
Visualize Transition States: Analyze the geometry of transition states to understand the atomic motions involved in bond breaking and formation. For esterification, this often involves a six-membered ring-like transition structure.
A computational study on acid-catalyzed esterification reactions can provide quantitative data on the thermodynamics and kinetics of the process. pku.edu.cn By modeling the selective mono-esterification of a dicarboxylic acid like dodecanedioic acid, these calculations can help explain the regioselectivity, i.e., why one carboxyl group reacts preferentially over the other. Factors such as intramolecular hydrogen bonding or steric hindrance can be quantitatively assessed.
| Computational Method | Information Gained for Esterification Mechanism |
| Density Functional Theory (DFT) | Reaction pathways, transition state geometries, activation energies, reaction thermodynamics. pku.edu.cnacs.org |
| Solvation Models | Effects of the solvent on the reaction mechanism and energetics. |
| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes to understand bond formation and cleavage processes. mdpi.com |
Molecular Modeling of Substrate-Catalyst Interactions (e.g., Adsorption on Surfaces, Enzyme-Substrate Binding)
The interaction between a substrate and a catalyst is fundamental to the efficiency and selectivity of a chemical reaction. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in studying these interactions for systems involving this compound.
Enzyme-Substrate Binding: Enzymes, particularly lipases, are often used for the highly selective synthesis of monoesters of dicarboxylic acids. mdpi.com Molecular modeling can provide a detailed picture of how a long-chain dicarboxylic acid like dodecanedioic acid binds within the active site of a lipase.
Molecular Docking: This technique predicts the preferred orientation of the substrate (dodecanedioic acid) when it binds to the enzyme's active site to form a stable complex. inrae.frmdpi.com Docking studies can help identify key amino acid residues that interact with the substrate through hydrogen bonds or hydrophobic interactions. This is the first step in understanding the basis of an enzyme's regioselectivity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. nih.govdtu.dk These simulations provide insights into the conformational stability of the complex, the flexibility of different regions of the enzyme, and the persistence of key interactions. For the selective monoesterification of dodecanedioic acid, MD simulations can reveal how the substrate positions itself such that only one of its two carboxyl groups is accessible to the catalytic triad (e.g., Ser-His-Asp) of the lipase. nih.gov
Adsorption on Surfaces: For reactions catalyzed by heterogeneous catalysts (e.g., solid acids), molecular modeling can be used to study the adsorption of dodecanedioic acid on the catalyst surface. These simulations can determine the most stable adsorption geometries and calculate the adsorption energy. This information is crucial for understanding how the catalyst activates the substrate and is a key component in developing Langmuir-Hinshelwood kinetic models.
Kinetic Modeling of Complex Reaction Systems
Kinetic modeling is essential for understanding reaction rates, predicting product yields, and optimizing reaction conditions. For the synthesis of this compound from dodecanedioic acid, the system is a network of consecutive and reversible reactions, as the monoester can be further esterified to form the diester.
The esterification of a dicarboxylic acid (DCA) with an alcohol (A) can be represented by the following reaction scheme: DCA + A ⇌ Monoester + H₂O (rate constant k₁) Monoester + A ⇌ Diester + H₂O (rate constant k₂)
The goal of selective synthesis is to maximize the concentration of the monoester, which depends on the relative rates of the two steps. Kinetic modeling aims to determine the rate constants for these reactions under various conditions (temperature, catalyst concentration, reactant ratio).
A common approach is to use a second-order reversible kinetic model. semanticscholar.orgresearchgate.net The rate equations describe the change in concentration of each species over time. Experimental data from batch reactors are fitted to these models to estimate the kinetic parameters, such as the rate constants and activation energies. semanticscholar.orgresearchgate.net The selectivity for monoester formation is high when the ratio of the rate constants (k₁/k₂) is large. researchgate.net Studies have shown that for some dicarboxylic acid systems, maximum monoester selectivity is achieved when the ratio of the flow rate constants of the monoester and the dicarboxylic acid is less than 0.1. researchgate.net
| Kinetic Model | Description | Application |
| Second-Order Reversible Model | Assumes the reaction rate is proportional to the concentrations of the acid and alcohol. semanticscholar.orgresearchgate.net | Homogeneous acid-catalyzed esterification. |
| Langmuir-Hinshelwood Model | Considers the adsorption of reactants onto the catalyst surface as part of the reaction mechanism. mdpi.com | Heterogeneous catalysis (e.g., solid acid catalysts). |
| Power-Law Model | A simplified empirical model used to describe the overall reaction kinetics. researchgate.net | Homogeneous reactions where mechanistic details are complex. |
Note: The specific kinetic parameters are highly dependent on the specific reactants, catalyst, and reaction conditions.
Design of Novel Catalytic Systems
Computational chemistry is a cornerstone of modern catalyst design, enabling a shift from trial-and-error experimentation to a more rational, prediction-driven approach. The goal is to develop catalysts with high activity, selectivity, and stability for the synthesis of this compound.
Enzymatic Catalysis: Computational methods can guide the engineering of enzymes like lipases to improve their performance.
De Novo Design: This involves creating an artificial enzyme from scratch by designing an active site for a specific reaction and building a protein scaffold around it. nih.gov
Protein Engineering: MD simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be used to identify key amino acid residues for mutation. By altering these residues, the enzyme's substrate specificity, activity, and stability can be enhanced. For instance, the binding pocket can be modified to better accommodate the long chain of dodecanedioic acid and favor mono-esterification. nih.gov
Homogeneous and Heterogeneous Catalysis: For non-enzymatic catalysts, computational screening can accelerate the discovery of new systems.
Ligand Design: For metal-based catalysts, such as the palladium complexes used for site-selective reactions on dicarboxylic acids, DFT can be used to study the effect of different ligands on the catalyst's electronic and steric properties, thereby tuning its selectivity. nih.gov
Solid Acid Catalysts: Computational models can be used to design solid acid catalysts (e.g., zeolites, functionalized resins) with optimal pore structures and acid site distributions. The goal is to create an environment that sterically favors the binding and reaction of only one end of the dicarboxylic acid molecule, thus preventing the formation of the diester. mdpi.com
Novel Catalyst Concepts: Theoretical studies can explore novel catalytic concepts, such as using protic ionic liquids, where interactions between the catalyst's hydroxyl group and the substrate's carbonyl group can be modeled to understand the activation mechanism. researchgate.net
By combining computational prediction with experimental validation, the development of highly efficient and selective catalysts for the production of this compound can be significantly accelerated. mdpi.com
Future Research Directions and Emerging Paradigms for Dodecanedioic Acid, Monomethyl Ester
Integration with Advanced Manufacturing Technologies
The incorporation of dodecanedioic acid, monomethyl ester into advanced manufacturing frameworks promises to enhance production efficiency and enable the creation of materials with tailored properties.
Continuous Flow Chemistry: The synthesis of this compound via the esterification of dodecanedioic acid with methanol (B129727) is highly amenable to continuous flow processing. patsnap.com Unlike batch reactors, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling reagents like concentrated sulfuric acid which can be used as a catalyst. patsnap.com This methodology allows for the development of automated, on-demand production systems that can be scaled by operating for longer durations or by numbering-up parallel reactor lines, leading to higher throughput and consistent product quality.
Automated Synthesis Platforms: Automation in chemical synthesis can be applied to the production of this compound to accelerate process optimization. nih.gov Automated platforms can perform high-throughput screening of catalysts, reaction conditions, and solvent systems, rapidly identifying the most efficient pathways for synthesis. This approach minimizes manual intervention, reduces the potential for human error, and generates large datasets that can be used to refine predictive models for reaction outcomes.
Additive Manufacturing (3D Printing): In the realm of materials science, this compound holds potential as a functional additive in resins for 3D printing technologies like stereolithography (SLA). Its role as a plasticizer can be leveraged to modify the mechanical properties of photocurable polymer resins. lookchem.comnih.gov By incorporating this monoester into the formulation, it is possible to enhance the flexibility and reduce the brittleness of the final 3D-printed objects, expanding the range of applications for additively manufactured parts in fields requiring durable yet pliable materials.
Sustainable Production Innovations
The shift away from petrochemical-based manufacturing has catalyzed significant innovation in the sustainable production of dicarboxylic acids and their derivatives. nbinno.combiobasedpress.eu Biotechnological routes are at the forefront of this transformation, offering eco-friendly alternatives to traditional chemical synthesis, which often involves high energy consumption and the use of harsh chemicals. nih.govdigitellinc.com
The primary sustainable pathway involves the microbial fermentation of renewable feedstocks. Dodecanoic acid methyl ester (commonly known as methyl laurate), which is readily obtainable from the transesterification of plant-based oils like coconut and palm kernel oil, serves as a key substrate. nih.govresearcher.life Genetically engineered strains of yeast, particularly Candida tropicalis, have been developed to efficiently convert this fatty acid ester into dodecanedioic acid through whole-cell biotransformation. nih.govresearchgate.net
Research has demonstrated the viability of this approach, with optimized fermentation processes achieving significant product concentrations. By fine-tuning parameters such as pH, substrate feeding strategies, and aeration, researchers have reached DDA concentrations of up to 66 g/L using C. tropicalis fed with dodecanoic acid methyl ester. nih.gov These bio-based methods operate under mild conditions, significantly lowering the carbon footprint compared to conventional processes reliant on butadiene oxidation. nbinno.comresearchgate.net
| Parameter | Conventional Chemical Synthesis | Biotechnological Synthesis |
|---|---|---|
| Feedstock | Butadiene (petrochemical-based) researchgate.netgoogleapis.com | Plant oils (coconut, palm), Fatty acid esters (methyl laurate) nih.govcore.ac.uk |
| Process Conditions | High temperature and pressure, strong acids/oxidants nbinno.comgoogleapis.com | Mild temperatures, atmospheric pressure, aqueous media nbinno.comnih.gov |
| Key Catalyst/Organism | Ziegler-Natta catalysts, Nitric acid, heavy metals googleapis.comgoogle.com | Microorganisms (e.g., Candida tropicalis) nih.govresearchgate.net |
| Environmental Impact | Higher energy consumption, generation of hazardous by-products nih.govdigitellinc.com | Lower energy use, reduced greenhouse gas emissions, biodegradable waste nbinno.com |
Novel Material Applications
The unique molecular structure of this compound—featuring a long C12 alkyl chain, a terminal carboxylic acid group, and a terminal methyl ester group—imparts a set of versatile properties that are being explored for novel material applications.
High-Performance Bio-Lubricants: The lubricants industry is actively seeking sustainable alternatives to mineral oil-based products. Dodecanedioate esters are recognized for their potential in formulating high-performance bio-lubricants. researchgate.net The long hydrocarbon chain of the monomethyl ester provides excellent lubricity and low volatility, while the ester functionality enhances thermal and oxidative stability. chemblink.com These properties can reduce friction and wear in mechanical systems, making it a candidate for specialized lubricant formulations in the automotive and industrial sectors. lookchem.comresearchgate.net
Advanced Polymers and Plasticizers: As a monofunctional derivative of DDA, the monomethyl ester can act as a chain terminator or modifier in polymerization reactions, allowing for precise control over molecular weight and polymer properties. It is also utilized as a plasticizer, where it integrates into a polymer matrix to increase flexibility and workability. lookchem.com Its potential use in biodegradable polyesters and polyamides aligns with the growing demand for environmentally friendly plastics.
Cosmetics and Personal Care: In cosmetic formulations, this compound functions as an emollient and skin-conditioning agent. lookchem.com Its amphiphilic nature, with both hydrophobic and hydrophilic ends, allows it to improve the texture of creams and lotions, providing a smooth and non-greasy feel on the skin. chemblink.com
Systems Biology and Synthetic Biology Approaches
The efficient bio-production of chemicals like dodecanedioic acid relies heavily on the advanced tools of systems and synthetic biology to engineer microbial cell factories. acs.org These disciplines work in tandem to rationally design and optimize microorganisms for enhanced production of target molecules from renewable feedstocks. researchgate.net
Metabolic Engineering: The core strategy involves re-wiring the metabolism of host organisms, such as Escherichia coli or the yeast Candida tropicalis, to channel carbon flux towards the synthesis of dicarboxylic acids. nih.govnih.gov This is achieved by identifying key enzymatic pathways. For long-chain dicarboxylic acids, the ω-oxidation pathway is crucial. Engineers often overexpress the genes encoding for cytochrome P450 monooxygenases (CYPs), which catalyze the rate-limiting first step of converting a terminal methyl group into a hydroxyl group. researchgate.netnih.gov Concurrently, competing metabolic pathways, such as β-oxidation (which degrades fatty acids), are blocked or downregulated to prevent the loss of the carbon backbone. nih.gov
Synthetic Biology Tools: The advent of precise genome editing tools like CRISPR-Cas has revolutionized strain engineering. researchgate.net These tools allow for targeted gene knockouts, insertions, and transcriptional regulation with high efficiency. For instance, CRISPR-based systems have been used to systematically repress genes that divert intermediates away from the desired product pathway, thereby increasing the final titer. rsc.org
Systems Biology Integration: Systems biology provides a holistic view of the engineered organism through 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics). researchgate.net By analyzing how genetic modifications affect the entire cellular system, researchers can identify unforeseen metabolic bottlenecks or toxic byproduct accumulations. This data feeds back into the design-build-test-learn cycle of synthetic biology, enabling more informed and effective engineering strategies for developing robust, high-yielding microbial strains. nih.gov
| Strategy | Target Pathway/Gene | Objective | Example Organism |
|---|---|---|---|
| Pathway Upregulation | ω-Oxidation Pathway (Cytochrome P450 enzymes) nih.gov | Increase conversion of fatty acids to dicarboxylic acids. | Candida tropicalis, Yarrowia lipolytica researchgate.netnih.gov |
| Pathway Downregulation | β-Oxidation Pathway nih.gov | Prevent degradation of the fatty acid carbon chain. | Candida tropicalis nih.gov |
| Genome Editing | Genes for competing metabolic pathways rsc.org | Precise knockout or repression to redirect metabolic flux. | Candida viswanathii rsc.org |
| Cofactor Engineering | NADH/NADPH regeneration pathways nih.gov | Ensure sufficient supply of reducing equivalents for enzymatic reactions. | Escherichia coli nih.gov |
Enhanced Biorefinery Concepts
The future of sustainable chemical production lies in the concept of the integrated biorefinery, which converts biomass into a diverse portfolio of fuels, chemicals, and materials. acs.org this compound fits into this model as a high-value, bio-based chemical derived from renewable feedstocks.
An enhanced biorefinery model for this compound often involves a synergistic combination of chemical and biological processes. digitellinc.comconfex.com A prominent example begins with the hydrodeoxygenation (HDO) of renewable plant oils (e.g., palm oil, coconut oil) or animal fats. digitellinc.comconfex.com This initial chemocatalytic step converts triglycerides and fatty acids into n-alkanes. The resulting C12 alkane (n-dodecane) is then separated and used as the feedstock for a subsequent biocatalytic step: microbial fermentation. Engineered yeast strains, such as Candida tropicalis, oxidize the n-dodecane to produce dodecanedioic acid, which can then be esterified to yield the monomethyl ester. confex.com
This integrated approach offers significant advantages:
Feedstock Flexibility: It allows for the use of a wide range of globally available, non-food oils and waste fats, decoupling production from the price volatility of a single crop or petrochemical source. core.ac.ukmontanarenewables.com
Circular Economy Contribution: It creates value from agricultural byproducts and waste streams, contributing to a more circular and sustainable industrial ecosystem. nbinno.com
By integrating the production of this compound into these advanced biorefinery concepts, the chemical industry can move closer to a sustainable model that is both economically competitive and environmentally responsible.
Q & A
Q. What are the established synthetic routes for dodecanedioic acid monomethyl ester, and what are their respective yields and purity considerations?
Dodecanedioic acid monomethyl ester can be synthesized via multiple pathways:
- Electrolysis of the monomethyl ester precursor : This method yields 43% docosanedioic acid, with reaction conditions requiring precise control of current density and electrolyte composition .
- Esterification of lauric acid : Using thionyl chloride (SOCl₂) as a catalyst, lauric acid reacts with methanol to form the monomethyl ester. This route emphasizes stoichiometric ratios (e.g., 1.4886 kg lauric acid per kg product) and purification via distillation .
- Industrial-scale synthesis : While not detailed in academic literature, commercial suppliers report purities ≥98% (CAS 3903-40-0) under controlled laboratory conditions .
Q. What spectroscopic methods are recommended for characterizing dodecanedioic acid monomethyl ester, and what key spectral features should researchers observe?
- FTIR Spectroscopy : Look for ester-specific C=O stretches at ~1735 cm⁻¹ (indicative of ester bond formation) and absence of broad OH stretches (~3331 cm⁻¹) in fully reacted samples .
- Mass Spectrometry (MS) : Electron ionization (EI) spectra typically show molecular ion peaks (e.g., m/z 258 for the parent ion) and fragmentation patterns consistent with aliphatic esters .
- Phase-Change Analysis : Differential scanning calorimetry (DSC) can reveal melting points and thermal stability, critical for applications in polymer synthesis .
Q. What safety precautions are critical when handling dodecanedioic acid monomethyl ester in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at ≤4°C to minimize degradation; prolonged storage may increase hazardous byproduct formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during esterification of dodecanedioic acid?
- Catalyst Selection : Thionyl chloride (SOCl₂) enhances esterification efficiency but requires strict moisture control to avoid hydrolysis side reactions .
- Temperature Modulation : Maintaining temperatures below 60°C reduces thermal decomposition of intermediates .
- Purification Strategies : Fractional distillation or column chromatography (using silica gel) isolates the monomethyl ester from di-ester byproducts .
Q. What role does dodecanedioic acid monomethyl ester play in synthesizing biodegradable polymers, and how do structural variations affect material properties?
- Polymer Backbone Formation : The ester serves as a monomer in poly(glycerol-dodecanoate) (PGD), forming ester bonds with glycerol. The length of the dodecanedioic acid chain dictates thermomechanical properties (e.g., tensile strength, glass transition temperature) .
- Crosslinking Efficiency : Partially esterified derivatives enable tunable crosslink densities, impacting biodegradation rates in medical devices .
Q. How can researchers resolve discrepancies in reported synthetic yields of dodecanedioic acid monomethyl ester?
- Methodological Replication : Compare electrolysis (43% yield ) vs. thionyl chloride-mediated synthesis (yield not reported ). Variables like reactant purity, solvent choice, and catalyst activity must be standardized.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-esters) and adjust stoichiometry or reaction time accordingly .
Q. What strategies ensure reproducibility in synthesizing and characterizing dodecanedioic acid monomethyl ester?
- Documentation : Record exact reagent ratios (e.g., 1:1.05 molar ratio of acid to methanol), reaction times, and purification steps .
- Collaborative Validation : Share protocols with independent labs to verify yields and spectral data .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of dodecanedioic acid monomethyl ester?
- Source Evaluation : Compare DSC data from academic studies (e.g., phase transitions at 120–150°C ) with industrial safety sheets (degradation warnings at >60°C ).
- Experimental Reassessment : Conduct controlled thermal gravimetric analysis (TGA) under inert atmospheres to isolate compound-specific decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
